![molecular formula C24H23N5O2S2 B2495331 N-Benzyl-N-Ethyl-10-(4-Ethylbenzolsulfonyl)-5-Thia-1,8,11,12-Tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amin CAS No. 1246179-52-1](/img/structure/B2495331.png)
N-Benzyl-N-Ethyl-10-(4-Ethylbenzolsulfonyl)-5-Thia-1,8,11,12-Tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a useful research compound. Its molecular formula is C24H23N5O2S2 and its molecular weight is 477.6. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Antithrombotic Activity
Research indicates that derivatives of this compound may act as inhibitors of coagulation factors, particularly factor Xa. Such compounds are critical in the development of antithrombotic therapies aimed at preventing thromboembolic diseases. The sulfonamide group in the structure enhances binding affinity to target proteins involved in the coagulation cascade .
2. Anti-inflammatory Properties
The compound has shown potential anti-inflammatory effects through the inhibition of neutrophil degranulation and superoxide formation. This suggests its utility in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders .
3. Anticancer Research
Preliminary studies have suggested that similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells. The unique tetraazatricyclo structure allows for interactions with various biological targets, potentially leading to the development of novel chemotherapeutic agents .
Material Science Applications
1. Synthesis of Novel Polymers
Due to its unique molecular structure, N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can be utilized in synthesizing advanced polymer materials with specific mechanical and thermal properties. These polymers could find applications in coatings and composites that require enhanced durability and resistance to environmental factors .
Case Studies
Biologische Aktivität
N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine (CAS Number: 1246179-52-1) is a complex organic compound recognized for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C24H23N5O2S2 with a molecular weight of 477.6 g/mol. Its structure features a sulfonyl group attached to a tetraazatricyclo framework, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H23N5O2S2 |
Molecular Weight | 477.6 g/mol |
CAS Number | 1246179-52-1 |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting folate synthesis pathways. Preliminary studies suggest that N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia may also possess similar activity against various bacterial strains.
Antiviral Properties
The compound's structural analogs have demonstrated antiviral effects against viruses such as HIV and HCV by inhibiting viral replication processes. The presence of the tetraazatricyclo moiety is believed to enhance its interaction with viral enzymes.
Enzyme Inhibition
The mechanism of action for N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia involves enzyme inhibition. It may act as a competitive inhibitor by binding to active sites on target enzymes, thereby preventing substrate access and altering enzymatic activity.
Case Studies
- Antimicrobial Efficacy : A study conducted on various sulfonamide derivatives revealed that compounds with similar structural features exhibited minimum inhibitory concentrations (MIC) below 50 µg/mL against Gram-positive bacteria such as Staphylococcus aureus . This suggests potential for N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia in developing new antimicrobial agents.
- Antiviral Activity : In vitro studies on related compounds have shown promising results against HCV replication with IC50 values in the low micromolar range . This highlights the need for further exploration of N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia as a candidate for antiviral drug development.
- Enzyme Interaction Studies : Research involving sulfonamide-based inhibitors has demonstrated their ability to bind effectively to the active sites of various enzymes involved in metabolic pathways . Such interactions are crucial for understanding the therapeutic potential of N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia.
Eigenschaften
IUPAC Name |
N-benzyl-N-ethyl-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S2/c1-3-17-10-12-19(13-11-17)33(30,31)24-23-25-22(21-20(14-15-32-21)29(23)27-26-24)28(4-2)16-18-8-6-5-7-9-18/h5-15H,3-4,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWXBZNTKWRLKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N(CC)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.